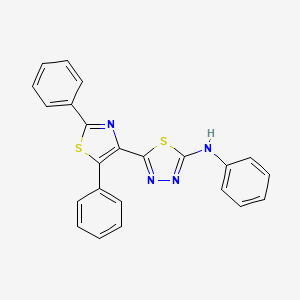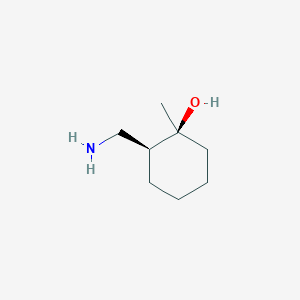![molecular formula C19H23Cl2NOS B12564500 1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride CAS No. 175223-40-2](/img/structure/B12564500.png)
1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride is a chemical compound with a complex structure that includes a pyridinium ion, a chlorophenyl group, and a pentylsulfanylacetyl group
Vorbereitungsmethoden
The synthesis of 1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride involves several steps One common method includes the reaction of 4-chlorobenzyl chloride with pyridine to form the pyridinium saltThe reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .
Analyse Chemischer Reaktionen
1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the chlorophenyl group, using reagents like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The chlorophenyl group can participate in aromatic interactions, while the pentylsulfanylacetyl group can modulate the compound’s lipophilicity and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride can be compared with similar compounds such as:
4-Chlorobenzyl chloride: A simpler compound with a chlorophenyl group, used in similar substitution reactions.
Pyridinium salts: These compounds share the pyridinium ion but differ in their substituents, affecting their reactivity and applications.
This compound’s unique combination of functional groups makes it particularly versatile and valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
175223-40-2 |
|---|---|
Molekularformel |
C19H23Cl2NOS |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
1-[1-[(4-chlorophenyl)methyl]pyridin-1-ium-4-yl]-2-pentylsulfanylethanone;chloride |
InChI |
InChI=1S/C19H23ClNOS.ClH/c1-2-3-4-13-23-15-19(22)17-9-11-21(12-10-17)14-16-5-7-18(20)8-6-16;/h5-12H,2-4,13-15H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MUVHSPTUDUMZOI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCSCC(=O)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B12564425.png)
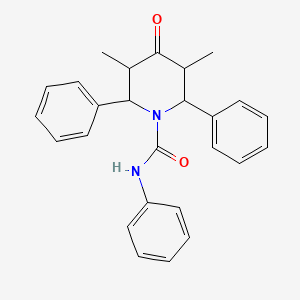
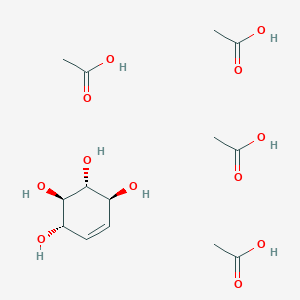
![N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide](/img/structure/B12564446.png)

![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate](/img/structure/B12564454.png)

![[(1-Bromo-2-phenylethenyl)selanyl]benzene](/img/structure/B12564462.png)
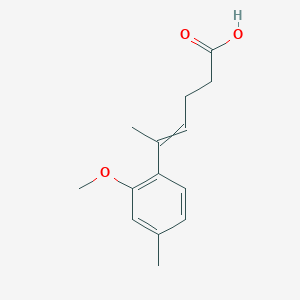
![[1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate](/img/structure/B12564465.png)
![1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12564469.png)
![1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-](/img/structure/B12564482.png)
